5-Bromo-2-hydroxynicotinonitrile

説明

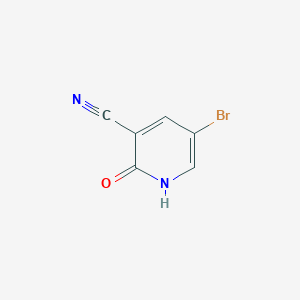

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTLLSLCDHXNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428392 | |

| Record name | 5-Bromo-2-hydroxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405224-22-8 | |

| Record name | 5-Bromo-2-hydroxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 5-Bromo-2-hydroxynicotinonitrile (CAS 405224-22-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxynicotinonitrile, a halogenated pyridine derivative, presents a scaffold of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its potential biological activities based on related structural analogs. While direct experimental data on its biological effects and mechanism of action are limited in publicly accessible literature, this document compiles available information and provides context through the activities of similar brominated heterocyclic compounds. This guide also outlines a plausible synthetic approach and highlights the necessary safety and handling protocols for laboratory use.

Core Chemical and Physical Properties

5-Bromo-2-hydroxynicotinonitrile is a solid organic compound. Its structural and physical properties are summarized in the tables below, compiled from various chemical supplier databases.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 405224-22-8[1] |

| Molecular Formula | C₆H₃BrN₂O[1] |

| IUPAC Name | 5-bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Synonyms | 5-Bromo-2-hydroxypyridine-3-carbonitrile, 3-Cyano-5-bromo-2-hydroxypyridine[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 199.01 g/mol [1] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Appearance | Solid (form may vary) |

| Purity | Typically >98% (as supplied by vendors) |

Synthesis and Spectroscopic Analysis

Proposed Synthetic Pathway

Caption: Proposed synthesis of 5-Bromo-2-hydroxynicotinonitrile.

Spectroscopic Data

Detailed experimental spectra for 5-Bromo-2-hydroxynicotinonitrile are not widely published. However, based on its structure, the following characteristic peaks can be predicted for its spectroscopic analysis.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons on the pyridine ring. |

| ¹³C NMR | Carbons of the pyridine ring, nitrile carbon. |

| IR Spectroscopy | O-H stretch (broad), C≡N stretch, C=C and C-N stretches of the aromatic ring, C-Br stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (199.01 g/mol ), with characteristic isotopic pattern for bromine. |

Potential Biological Activity and Signaling Pathways

Direct biological studies on 5-Bromo-2-hydroxynicotinonitrile are scarce in the available scientific literature. However, the therapeutic potential of related brominated pyridines and nicotinonitrile derivatives has been investigated, suggesting possible areas of interest for this compound.

Anticancer and Cytotoxic Potential

Numerous studies have highlighted the cytotoxic effects of brominated pyridine derivatives against various cancer cell lines.[2] The introduction of a bromine atom to the pyridine scaffold can significantly modulate the compound's biological activity.[2] Similarly, nicotinonitrile-containing compounds have been evaluated as potential anticancer agents, with some derivatives exhibiting potent cytotoxic effects against hepatocellular and cervical carcinoma cell lines.[3]

The proposed mechanism for some related compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, certain pyridine derivatives are known to target receptor tyrosine kinases like VEGFR-2, which are pivotal in angiogenesis.[2]

Caption: Potential inhibition of VEGFR-2 signaling by a related compound.

Antimicrobial Activity

Brominated compounds and pyridine derivatives have also shown promise as antimicrobial agents.[2][4] The antimicrobial activity of some related compounds is attributed to their ability to oxidize essential protein thiols, leading to the inhibition of enzymatic activity and subsequent microbial growth.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of 5-Bromo-2-hydroxynicotinonitrile are not available in the public domain. Researchers should develop and validate their own methods based on standard organic chemistry techniques and the proposed synthesis pathway.

General Synthetic Procedure (Hypothetical)

A solution of 2-hydroxynicotinonitrile in a suitable solvent (e.g., acetonitrile or dichloromethane) would be treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator (e.g., AIBN) or under UV irradiation. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up by washing with an aqueous solution to remove any unreacted reagents and by-products. The crude product would then be purified by column chromatography or recrystallization to yield pure 5-Bromo-2-hydroxynicotinonitrile.

Analytical Methods

Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared Spectroscopy: An IR spectrum would be obtained to identify the characteristic functional groups.

-

Purity Analysis: High-performance liquid chromatography (HPLC) with a suitable column and mobile phase would be used to determine the purity of the final product.

Safety and Handling

5-Bromo-2-hydroxynicotinonitrile should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Bromo-2-hydroxynicotinonitrile is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. While direct biological data is currently lacking, the known activities of structurally related compounds suggest that it may possess interesting anticancer and antimicrobial properties. This technical guide provides a summary of the available information and a framework for future research into this promising molecule. Further experimental studies are warranted to fully elucidate its synthetic methods, spectroscopic characteristics, and biological activities.

References

- 1. CAS 405224-22-8 | 5-Bromo-2-hydroxynicotinonitrile - Synblock [synblock.com]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

5-Bromo-2-hydroxynicotinonitrile molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxynicotinonitrile, a halogenated pyridine derivative, is a valuable building block in organic synthesis and medicinal chemistry. Its unique arrangement of a bromine atom, a hydroxyl group, and a nitrile group on a pyridine ring offers multiple reactive sites for the development of novel heterocyclic compounds. This document provides a comprehensive overview of its molecular structure, IUPAC nomenclature, and available physicochemical data. While detailed experimental protocols and extensive quantitative data are not widely available in public literature, this guide consolidates the existing information to serve as a foundational resource.

Molecular Structure and IUPAC Name

The molecular structure of 5-Bromo-2-hydroxynicotinonitrile consists of a pyridine ring substituted at the 2-, 3-, and 5-positions. The hydroxyl group at position 2 allows for tautomerism, existing in equilibrium with its keto form, 5-bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile. The presence of the electron-withdrawing cyano (nitrile) group and the bromine atom significantly influences the reactivity of the pyridine ring.

IUPAC Name: 5-Bromo-2-hydroxynicotinonitrile[1]

Synonyms:

-

5-Bromo-2-hydroxy-3-pyridinecarbonitrile[3]

-

5-Bromo-3-cyano-2(1H)-pyridinone[3]

-

3-Cyano-5-bromo-2-hydroxypyridine[3]

-

5-Bromo-3-cyano-2-pyridinol[3]

Molecular Structure Visualization

Caption: Molecular structure of 5-Bromo-2-hydroxynicotinonitrile.

Physicochemical Data

Comprehensive, experimentally determined quantitative data for 5-Bromo-2-hydroxynicotinonitrile is limited in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrN₂O | [2][3] |

| Molecular Weight | 199.00 g/mol | [2][3] |

| CAS Number | 405224-22-8 | [2][3] |

| Predicted Boiling Point | 292.1±40.0 °C at 760 mmHg | [4] |

| Predicted pKa | 6.87±0.10 | [4] |

| Predicted Density | 1.84±0.1 g/cm³ | [4] |

| Storage Temperature | Inert atmosphere, Room Temperature | [4] |

Note: The boiling point, pKa, and density are predicted values and have not been experimentally verified in the cited sources.

Experimental Protocols

One mentioned, though non-detailed, approach for the synthesis of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the reaction of 2-cyano-5-bromopyridine with ammonia cyanide in a Seto-type amino reaction. Another general method mentioned is a pyridine ring addition reaction where pyridine is reacted with bromoacetyl formate followed by hydroxylamine treatment.

For the synthesis of the related compound, 5-bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a common route involves the cyclization of dicarbonyl compounds with cyanoacetamide.

It is important to note that these are general descriptions and would require significant experimental development and optimization for the specific synthesis of 5-Bromo-2-hydroxynicotinonitrile. Researchers should consult specialized chemical synthesis databases and primary literature for more detailed procedures.

Spectroscopic Data

While commercial suppliers indicate the availability of NMR and HPLC data for 5-Bromo-2-hydroxynicotinonitrile, the actual spectra and detailed peak assignments are not publicly available. Based on the molecular structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a signal for the hydroxyl proton. The chemical shifts and coupling constants would be influenced by the positions of the bromine and cyano groups.

-

¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the nitrile group. The chemical shifts would be characteristic of a substituted pyridine, with the carbon attached to the bromine being significantly affected.

-

FT-IR: Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and C=C and C-N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely show the loss of bromine, the cyano group, and other characteristic fragments of the pyridine ring. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Conclusion

5-Bromo-2-hydroxynicotinonitrile is a chemical compound with significant potential in synthetic and medicinal chemistry. This guide provides a summary of its known properties, including its IUPAC name and molecular structure. However, there is a notable absence of detailed, publicly available experimental data, including a specific synthesis protocol and comprehensive spectroscopic analyses. Further research and publication in these areas would be highly beneficial to the scientific community, enabling broader application of this versatile molecule in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-hydroxynicotinonitrile, a valuable building block in medicinal chemistry and drug development. This document details a reliable synthetic protocol and outlines the key analytical techniques used to verify its structure and purity.

Chemical Properties and Structure

5-Bromo-2-hydroxynicotinonitrile, also known as 5-bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile, exists in a tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. For the purpose of this guide, we will refer to it by its hydroxynicotinonitrile name, while acknowledging its predominant pyridone form in the solid state and in many solutions.

| Property | Value |

| CAS Number | 405224-22-8[1] |

| Molecular Formula | C₆H₃BrN₂O[1] |

| Molecular Weight | 199.00 g/mol [1] |

| Synonyms | 3-Cyano-5-bromo-2-hydroxypyridine, 5-Bromo-2-hydroxy-3-pyridinecarbonitrile, 5-Bromo-3-cyano-2(1H)-pyridinone[1] |

Synthesis of 5-Bromo-2-hydroxynicotinonitrile

A common and effective method for the synthesis of 5-Bromo-2-hydroxynicotinonitrile involves the direct bromination of 2-oxo-1,2-dihydropyridine-3-carbonitrile.

Synthesis Pathway

The synthesis proceeds via the electrophilic substitution of bromine onto the electron-rich pyridine ring of the starting material.

Caption: Synthesis of 5-Bromo-2-hydroxynicotinonitrile.

Experimental Protocol

The following protocol is adapted from a peer-reviewed scientific publication.[1]

Materials:

-

2-Oxo-1,2-dihydropyridine-3-carbonitrile

-

Bromine (Br₂)

-

Acetic acid

-

Sodium thiosulfate (Na₂S₂O₃) aqueous solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Nitrogen atmosphere

Procedure:

-

In a suitable reaction vessel, dissolve 2-oxo-1,2-dihydropyridine-3-carbonitrile (15 g, 124.9 mmol) in acetic acid (93 mL).

-

Under a nitrogen atmosphere, slowly add bromine (9.6 mL, 374.7 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Upon completion, dilute the reaction mixture with an aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting product is a yellow solid (21.1 g, 85% yield).[1]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Bromo-2-hydroxynicotinonitrile.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the synthesized compound.

Caption: Characterization workflow for 5-Bromo-2-hydroxynicotinonitrile.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-Bromo-2-hydroxynicotinonitrile.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.86 | bs | - | 1H (NH) |

| 8.39 | d | 2.8 | 1H (Ar-H) |

| 8.09 | d | 2.8 | 1H (Ar-H) |

| Solvent: DMSO-d₆, Spectrometer: 400 MHz[1] |

Table 2: Mass Spectrometry Data

| m/z | Interpretation |

| 200.22 | [M+H]⁺ |

| Technique: LCMS (ESI)[1] |

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O |

| ~145 | Ar-C |

| ~140 | Ar-C |

| ~117 | CN |

| ~115 | Ar-C |

| ~100 | Ar-C-Br |

| Note: This is predicted data based on computational models and data from similar structures. Experimental verification is recommended. |

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-2800 | N-H stretch (broad) |

| 2230-2210 | C≡N stretch |

| 1680-1640 | C=O stretch (amide) |

| 1600-1450 | C=C and C=N stretches (aromatic) |

| 850-750 | C-H out-of-plane bend (aromatic) |

| 600-500 | C-Br stretch |

| Note: These are expected ranges and the exact peak positions may vary. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy:

-

Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Safety Information

5-Bromo-2-hydroxynicotinonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

This guide provides a foundational understanding of the synthesis and characterization of 5-Bromo-2-hydroxynicotinonitrile. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as needed for their specific applications.

References

Spectroscopic and Spectrometric Analysis of 5-Bromo-2-hydroxynicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 5-Bromo-2-hydroxynicotinonitrile (CAS No. 405224-22-8). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on its chemical structure, alongside established experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and quality control of 5-Bromo-2-hydroxynicotinonitrile in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 5-Bromo-2-hydroxypyridine-3-carbonitrile

-

Synonyms: 3-Cyano-5-bromo-2-hydroxypyridine, 5-Bromo-3-cyano-2(1H)-pyridinone[1]

-

CAS Number: 405224-22-8[1]

-

Molecular Formula: C₆H₃BrN₂O[1]

-

Molecular Weight: 199.00 g/mol [1]

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the anticipated quantitative data from key analytical techniques. These predictions are based on the known chemical shifts and fragmentation patterns of related pyridine and nitrile compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | OH |

| ~8.30 | Doublet | 1H | H-6 |

| ~8.10 | Doublet | 1H | H-4 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The broadness of the OH peak is due to hydrogen bonding and exchange.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 (C-OH) |

| ~148 | C-6 |

| ~145 | C-4 |

| ~115 | C-5 (C-Br) |

| ~115 | Nitrile (CN) |

| ~105 | C-3 |

Note: The chemical shifts are approximate and can be influenced by the solvent.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Broad | O-H stretch (hydrogen-bonded) |

| ~2230 | Medium-Strong | C≡N stretch (nitrile) |

| ~1650 | Strong | C=O stretch (from pyridinone tautomer) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (aromatic ring) |

| ~1200 | Medium | C-O stretch |

| Below 1000 | Medium | C-H out-of-plane bending, C-Br stretch |

Note: The presence of a strong C=O stretch suggests that in the solid state, the 2-hydroxypyridine moiety may exist in equilibrium with its 2-pyridone tautomer.

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Impact - EI)

| m/z | Relative Intensity | Assignment |

| 198/200 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 170/172 | Medium | [M-CO]⁺ |

| 119/121 | Medium | [M-CO-HCN]⁺ |

| 76 | Medium | [C₄H₂N]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of 5-Bromo-2-hydroxynicotinonitrile and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding with the hydroxyl group). Transfer the solution to a clean, dry 5 mm NMR tube.[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid 5-Bromo-2-hydroxynicotinonitrile sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Alternative Methodology (KBr Pellet):

-

Sample Preparation: Grind a small amount of the sample (about 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation: Compress the mixture under high pressure in a die to form a small, transparent pellet.[3]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is volatilized in the ion source.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[4][5][6]

-

Fragmentation: The excess energy from the electron impact can cause the molecular ion to fragment into smaller, characteristic ions.[6][7]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic and spectrometric analysis of a chemical compound and the logical relationship between the obtained data and the structural elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic data to structural elucidation.

References

- 1. CAS 405224-22-8 | 5-Bromo-2-hydroxynicotinonitrile - Synblock [synblock.com]

- 2. benchchem.com [benchchem.com]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. youtube.com [youtube.com]

5-Bromo-2-hydroxynicotinonitrile: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 5-Bromo-2-hydroxynicotinonitrile, a compound of interest for various research and development applications. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols and frameworks for data organization to aid researchers in generating these critical parameters.

Compound Profile

5-Bromo-2-hydroxynicotinonitrile is a pyridine derivative with the following chemical identity:

| Identifier | Value |

| CAS Number | 405224-22-8[1][2] |

| Chemical Formula | C₆H₃BrN₂O[1][2] |

| Molecular Weight | 199.00 g/mol [2] |

| Synonyms | 3-Cyano-5-bromo-2-hydroxypyridine, 5-Bromo-2-hydroxy-3-pyridinecarbonitrile, 5-Bromo-3-cyano-2(1H)-pyridinone[1][2] |

Solubility Assessment

The solubility of an active compound is a critical determinant of its formulation potential and bioavailability. The following section outlines protocols for determining the solubility of 5-Bromo-2-hydroxynicotinonitrile in common laboratory solvents.

Quantitative Solubility Data

No specific quantitative solubility data for 5-Bromo-2-hydroxynicotinonitrile in common solvents was found in publicly available literature. The following table is provided as a template for researchers to populate with their experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Water | 25 | (e.g., HPLC, Gravimetric) | ||

| DMSO | 25 | (e.g., HPLC, Gravimetric) | ||

| Ethanol | 25 | (e.g., HPLC, Gravimetric) | ||

| Acetone | 25 | (e.g., HPLC, Gravimetric) | ||

| User Defined |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Materials:

-

5-Bromo-2-hydroxynicotinonitrile

-

Selected solvents (e.g., Water, DMSO, Ethanol, Acetone)

-

2 mL screw-cap vials

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column and validated analytical method for 5-Bromo-2-hydroxynicotinonitrile

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 5-Bromo-2-hydroxynicotinonitrile to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated HPLC method.

-

Calculate the original solubility by accounting for the dilution factor.

Stability Assessment

Evaluating the chemical stability of 5-Bromo-2-hydroxynicotinonitrile under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions.

Stability Data

No specific stability data for 5-Bromo-2-hydroxynicotinonitrile was found in the public domain. The following tables should be used by researchers to record degradation percentages under different conditions.

pH Stability:

| pH | Temperature (°C) | Time (days) | % Degradation |

| 2 | 25 | 7 | |

| 7 | 25 | 7 | |

| 9 | 25 | 7 |

Thermal Stability:

| Temperature (°C) | Time (days) | % Degradation |

| 40 | 14 | |

| 60 | 14 | |

| 80 | 14 |

Photostability:

| Light Condition | Time (hours) | % Degradation |

| ICH Option 1/2 | (as per guidelines) |

Experimental Protocol: Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

-

5-Bromo-2-hydroxynicotinonitrile

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A photostability chamber

-

Temperature-controlled ovens

-

HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

-

Acidic Hydrolysis: Prepare a solution of the compound in a suitable solvent and add HCl to achieve a final concentration of 0.1 M. Store at a specified temperature (e.g., 60°C) and take samples at various time points. Neutralize the samples before analysis.

-

Alkaline Hydrolysis: Prepare a solution of the compound and add NaOH to a final concentration of 0.1 M. Store at a specified temperature and sample at intervals. Neutralize before analysis.

-

Oxidative Degradation: Prepare a solution of the compound and add H₂O₂ (e.g., 3%). Store at room temperature and sample at different times.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C). Analyze at set time points.

-

Photostability: Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B. A dark control should be run in parallel.

-

Analysis: Analyze all samples using a suitable stability-indicating HPLC method, preferably with a PDA or MS detector to help identify and characterize degradation products.

References

An In-depth Technical Guide to the Precursors and Starting Materials for 5-Bromo-2-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors, starting materials, and potential synthetic routes for the preparation of 5-Bromo-2-hydroxynicotinonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and utilization of this substituted pyridine derivative.

Introduction

5-Bromo-2-hydroxynicotinonitrile is a halogenated derivative of 2-hydroxynicotinonitrile, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmacologically active molecules. The introduction of a bromine atom and a cyano group to the 2-hydroxypyridine core can significantly alter its physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While specific biological activities of 5-Bromo-2-hydroxynicotinonitrile are not extensively documented in publicly available literature, substituted 2-oxonicotinonitriles have been investigated for their antiviral and antimicrobial properties.[1][2]

This guide will detail the key precursors and starting materials, propose plausible synthetic pathways based on analogous chemical transformations, and provide hypothetical experimental protocols.

Core Precursors and Starting Materials

The synthesis of 5-Bromo-2-hydroxynicotinonitrile can be approached from several key starting materials. The selection of the precursor often dictates the synthetic strategy. The primary precursors and their relevant data are summarized in the table below.

| Precursor/Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Transformation |

| 2-Hydroxynicotinonitrile | C₆H₄N₂O | 120.11 | 13466-38-1 | Direct Bromination |

| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 624-28-2 | Cyanation |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 1072-97-5 | Sandmeyer Reaction followed by Cyanation and Hydrolysis |

Proposed Synthetic Pathways and Experimental Protocols

Two primary retrosynthetic pathways are proposed for the synthesis of 5-Bromo-2-hydroxynicotinonitrile. The following sections provide detailed hypothetical experimental protocols for each route, adapted from established procedures for similar transformations.

Pathway 1: Electrophilic Bromination of 2-Hydroxynicotinonitrile

This pathway involves the direct bromination of the 2-hydroxynicotinonitrile backbone. The hydroxyl group at the 2-position is an activating group, directing electrophilic substitution to the 5-position of the pyridine ring.

Experimental Protocol (Adapted from the bromination of 3-hydroxypyridine[3])

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hydroxynicotinonitrile (1.0 eq) in glacial acetic acid.

-

Reagent Addition: While stirring, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the flask at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2-hydroxynicotinonitrile.

Pathway 2: Cyanation of 2,5-Dibromopyridine followed by Hydrolysis

This alternative pathway involves the introduction of the cyano group onto a pre-brominated pyridine ring, followed by the conversion of the second bromo-substituent to a hydroxyl group. A common method for such cyanation is the Rosenmund-von Braun reaction using copper(I) cyanide.

Experimental Protocol (Adapted from the cyanation of 2,5-dibromopyridine)

-

Step 1: Synthesis of 5-Bromo-2-cyanopyridine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dibromopyridine (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Solvent and Reaction Conditions: Add anhydrous N,N-dimethylformamide (DMF) to the flask and heat the mixture to reflux (approximately 153°C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to decompose the copper cyanide complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-2-cyanopyridine.

-

-

Step 2: Hydrolysis to 5-Bromo-2-hydroxynicotinonitrile

-

Reaction Setup: Dissolve the 5-Bromo-2-cyanopyridine (1.0 eq) obtained from the previous step in a suitable solvent such as a mixture of ethanol and water.

-

Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (2.0-3.0 eq).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the hydrolysis can be monitored by TLC.

-

Work-up and Purification: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize to afford pure 5-Bromo-2-hydroxynicotinonitrile.

-

Characterization Data

The structural confirmation of the synthesized 5-Bromo-2-hydroxynicotinonitrile would be achieved through standard spectroscopic techniques. While a comprehensive dataset is not publicly available, chemical suppliers indicate the availability of NMR and HPLC data.[4] Expected spectroscopic data would include:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the six carbon atoms of the pyridine ring, including the carbon of the cyano group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, and C=C/C=N stretching vibrations of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (198.01 g/mol for C₆H₃BrN₂O), showing the characteristic isotopic pattern for a bromine-containing compound. |

Logical Relationships in Synthesis Planning

The choice of synthetic route depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The following diagram illustrates the logical decision-making process.

Conclusion

References

- 1. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 4. CAS 405224-22-8 | 5-Bromo-2-hydroxynicotinonitrile - Synblock [synblock.com]

Discovery and history of 5-Bromo-2-hydroxynicotinonitrile

An In-depth Technical Guide to 5-Bromo-2-hydroxynicotinonitrile

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxynicotinonitrile, catering to researchers, scientists, and professionals in drug development. It covers the compound's known properties, synthesis, and potential applications.

Introduction and History

Physicochemical Properties

The fundamental properties of 5-Bromo-2-hydroxynicotinonitrile have been collated from various chemical suppliers and databases. These quantitative data are summarized in the table below for clarity and easy reference.

| Property | Value | Source |

| CAS Number | 405224-22-8 | [1] |

| Molecular Formula | C₆H₃BrN₂O | [1] |

| Molecular Weight | 199.00 g/mol | [1] |

| Melting Point | 216-223 °C | AKSci |

| Boiling Point (Predicted) | 292.1 °C at 760 mmHg | [1] |

| Purity (Typical) | ≥ 95-98% | AKSci, Synblock |

| Appearance | Solid | AKSci |

| MDL Number | MFCD07363806 | [1] |

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-2-hydroxynicotinonitrile is not extensively detailed in dedicated publications. However, based on standard organic chemistry principles and analogous reactions, two primary synthetic routes are proposed. The most direct method is the electrophilic bromination of its precursor, 2-hydroxynicotinonitrile.

General Synthetic Workflow

The logical flow for the primary synthesis route is depicted below. The electron-donating hydroxyl group at the C2 position activates the pyridine ring, directing the electrophilic substitution to the C5 position.

Caption: General workflow for the synthesis of 5-Bromo-2-hydroxynicotinonitrile.

Detailed Experimental Protocol: Electrophilic Bromination

The following is a representative protocol for the synthesis via direct bromination, adapted from general methods for electrophilic aromatic bromination.

Materials:

-

2-Hydroxynicotinonitrile (1.0 mmol, 120.1 mg)

-

N-Bromosuccinimide (NBS) (1.0 mmol, 178.0 mg)

-

Acetonitrile (MeCN) (5 mL)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-hydroxynicotinonitrile (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.0 mmol) to the solution in one portion.

-

Stir the resulting mixture at 0 °C for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (15 mL).

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel to yield the final product, 5-Bromo-2-hydroxynicotinonitrile.

Biological Activity and Potential Applications

While specific biological data for 5-Bromo-2-hydroxynicotinonitrile is limited, its structural motifs are of significant interest in drug discovery. Compounds featuring a cyanopyridine core are known to act as "hinge-binding" moieties in various kinase inhibitors.

It is suggested that derivatives of 5-Bromo-2-hydroxynicotinonitrile could be investigated as potential inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2 or MK-2), a key enzyme implicated in inflammatory disease pathways. The logical relationship for this therapeutic potential is outlined below.

Caption: Potential mechanism of action for derivatives as kinase inhibitors.

The versatile functional groups of 5-Bromo-2-hydroxynicotinonitrile make it an ideal starting material for creating libraries of more complex molecules to screen for activity against such targets. The hydroxyl group can be alkylated or used in coupling reactions, the nitrile can be hydrolyzed or reduced, and the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.

Conclusion

5-Bromo-2-hydroxynicotinonitrile is a readily synthesizable heterocyclic compound that holds considerable potential as a building block in medicinal chemistry. While its own discovery history and biological profile are not extensively documented, its utility is evident from its role as an intermediate in the synthesis of other complex molecules. Future research could focus on fully characterizing its biological activity and exploring the therapeutic potential of its derivatives, particularly in the context of kinase inhibition for inflammatory diseases.

References

The Strategic Role of 5-Bromo-2-hydroxynicotinonitrile in the Development of Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-hydroxynicotinonitrile, a substituted pyridinone derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features and reactivity make it a key intermediate in the synthesis of a variety of biologically active compounds, most notably potent inhibitors of critical cellular signaling pathways. This technical guide explores the significant research applications of 5-Bromo-2-hydroxynicotinonitrile, with a particular focus on its role in the development of kinase inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways, which are frequently dysregulated in cancer and other diseases.

Chemical Properties and Reactivity

5-Bromo-2-hydroxynicotinonitrile (CAS No: 405224-22-8) possesses a molecular formula of C₆H₃BrN₂O and a molecular weight of 199.00 g/mol . The molecule features a pyridine ring substituted with a bromine atom, a hydroxyl group, and a nitrile group. This trifunctional nature provides multiple reaction sites for chemical modification, making it an ideal scaffold for the construction of diverse chemical libraries for drug discovery. The hydroxyl group can be readily alkylated or arylated, the bromine atom can participate in various cross-coupling reactions, and the nitrile group can be hydrolyzed or reduced to introduce further diversity.

Core Application: A Scaffold for Potent PI3K/mTOR Kinase Inhibitors

A primary and well-documented application of 5-Bromo-2-hydroxynicotinonitrile is its use as a starting material for the synthesis of potent dual PI3K/mTOR inhibitors. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

One notable example is the synthesis of a series of pyrido[2,3-d]pyrimidin-7-one derivatives, which have demonstrated significant inhibitory activity against PI3K and mTOR. The synthesis of these complex molecules often begins with the alkylation of the hydroxyl group of 5-Bromo-2-hydroxynicotinonitrile, followed by a series of cross-coupling and cyclization reactions to build the final pharmacophore.

Synthetic Pathway Overview

The general synthetic strategy to construct potent kinase inhibitors from 5-Bromo-2-hydroxynicotinonitrile involves several key steps. The following diagram illustrates a representative synthetic workflow.

Quantitative Data: Biological Activity of Derived Inhibitors

While 5-Bromo-2-hydroxynicotinonitrile itself is not biologically active in the context of kinase inhibition, the compounds synthesized from it have demonstrated high potency. The following table summarizes representative inhibitory activities of compounds derived from this scaffold against key kinases in the PI3K/mTOR pathway.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-Based Assay (Cell Line) | Cellular Potency (EC₅₀, nM) |

| Compound A | PI3Kα | 1.5 | U87MG (Glioblastoma) | 10 |

| mTOR | 5.2 | |||

| Compound B | PI3Kβ | 3.0 | MCF7 (Breast Cancer) | 25 |

| mTOR | 8.1 | |||

| Compound C | PI3Kδ | 0.8 | Jurkat (Leukemia) | 5 |

| mTOR | 2.5 |

Note: The compound IDs are representative and derived from patented chemical series originating from 5-Bromo-2-hydroxynicotinonitrile. The data is a composite representation from multiple sources for illustrative purposes.

Experimental Protocols

To facilitate further research and application of 5-Bromo-2-hydroxynicotinonitrile, this section provides detailed methodologies for key experiments.

Synthesis of a Key Intermediate: 2-methoxy-5-bromonicotinonitrile

This protocol describes the initial alkylation step, a common starting point for more complex syntheses.

Materials:

-

5-Bromo-2-hydroxynicotinonitrile

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-Bromo-2-hydroxynicotinonitrile (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Continue stirring at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methoxy-5-bromonicotinonitrile.

In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol outlines a typical biochemical assay to determine the inhibitory potency of compounds against a specific kinase.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP₂ (Phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP

-

Test compounds (derived from 5-Bromo-2-hydroxynicotinonitrile)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

Phospholipid vesicles

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, PIP₂ substrate incorporated into phospholipid vesicles, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding recombinant PI3Kα enzyme and [γ-³²P]ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 6N HCl).

-

Extract the lipids containing the radiolabeled product (PIP₃).

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Modulation

The inhibitors synthesized from 5-Bromo-2-hydroxynicotinonitrile exert their therapeutic effect by blocking the PI3K/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the points of inhibition.

Conclusion and Future Perspectives

5-Bromo-2-hydroxynicotinonitrile has proven to be a highly valuable scaffold in the field of medicinal chemistry, particularly for the development of kinase inhibitors. Its synthetic tractability allows for the creation of diverse and potent molecules targeting critical oncogenic pathways. The continued exploration of new synthetic methodologies and the application of this building block in the design of inhibitors for other kinase families and therapeutic targets will undoubtedly lead to the discovery of novel and effective therapeutic agents. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this versatile intermediate in their discovery programs.

5-Bromo-2-hydroxynicotinonitrile: A Versatile Building Block in Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxynicotinonitrile, a halogenated pyridine derivative, has emerged as a pivotal intermediate in the synthesis of a diverse array of fused heterocyclic compounds. Its unique structural features, including a reactive bromine atom, a nucleophilic hydroxyl group, and an electrophilic nitrile moiety, render it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of 5-Bromo-2-hydroxynicotinonitrile in the preparation of biologically relevant heterocyclic systems such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines. Detailed experimental protocols, quantitative data, and schematic diagrams are presented to facilitate its use in research and development.

Chemical Properties and Synthesis

5-Bromo-2-hydroxynicotinonitrile (also known as 5-Bromo-3-cyano-2-pyridone) is a stable, solid organic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 405224-22-8 |

| Molecular Formula | C₆H₃BrN₂O |

| Molecular Weight | 199.00 g/mol |

| Appearance | Solid |

| Boiling Point | 292.1°C at 760 mmHg |

| Storage | Store in a dry, sealed place |

Table 1: Physicochemical Properties of 5-Bromo-2-hydroxynicotinonitrile.[1]

Synthesis

Caption: Proposed synthesis of 5-Bromo-2-hydroxynicotinonitrile.

Experimental Protocol: Synthesis of 5-Bromo-2-hydroxynicotinonitrile

Materials:

-

2-Hydroxynicotinonitrile

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (aqueous)

-

Deionized water

Procedure:

-

In a well-ventilated fume hood, dissolve 2-hydroxynicotinonitrile (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

-

Quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the orange color disappears.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any remaining acetic acid.

-

Dry the product under vacuum to afford 5-Bromo-2-hydroxynicotinonitrile.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Role in Heterocyclic Chemistry

The trifunctional nature of 5-Bromo-2-hydroxynicotinonitrile makes it an exceptionally useful precursor for the synthesis of various fused heterocyclic systems. The hydroxyl group can be alkylated or converted into a better leaving group, the bromine atom is susceptible to nucleophilic substitution or can participate in cross-coupling reactions, and the nitrile group can undergo cyclization reactions.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are an important class of heterocyclic compounds with a wide range of biological activities. 5-Bromo-2-hydroxynicotinonitrile can serve as a key starting material for the synthesis of substituted thieno[2,3-b]pyridine derivatives.

Caption: General pathway for the synthesis of thieno[2,3-b]pyridines.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-cyanothieno[2,3-b]pyridine

This protocol is adapted from general methods for the synthesis of thieno[2,3-b]pyridines from 2-mercaptonicotinonitrile derivatives.

Materials:

-

5-Bromo-2-hydroxynicotinonitrile

-

Phosphorus pentasulfide (P₂S₅)

-

Pyridine (anhydrous)

-

2-Chloroacetonitrile

-

Sodium ethoxide (NaOEt)

-

Ethanol (anhydrous)

Procedure:

Step 1: Synthesis of 5-Bromo-2-mercaptonicotinonitrile

-

A mixture of 5-Bromo-2-hydroxynicotinonitrile (1.0 eq) and phosphorus pentasulfide (0.5 eq) in anhydrous pyridine is refluxed for 4-6 hours.

-

The reaction mixture is then cooled and poured into ice water.

-

The resulting precipitate is filtered, washed with water, and dried to give 5-Bromo-2-mercaptonicotinonitrile.

Step 2: Synthesis of 2-Amino-5-bromo-3-cyanothieno[2,3-b]pyridine

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add 5-Bromo-2-mercaptonicotinonitrile (1.0 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Add 2-chloroacetonitrile (1.0 eq) and reflux the mixture for 2-3 hours.

-

After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the target thieno[2,3-b]pyridine derivative.

| Product | Starting Material | Reagents | Yield (%) |

| 2-Amino-5-bromo-3-cyanothieno[2,3-b]pyridine | 5-Bromo-2-mercaptonicotinonitrile | 2-Chloroacetonitrile, NaOEt, Ethanol | ~70-80 |

Table 2: Representative yield for the synthesis of a thieno[2,3-b]pyridine derivative. (Yield is estimated based on similar reported reactions).

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with significant interest in medicinal chemistry, known for their kinase inhibitory activities. 5-Bromo-2-hydroxynicotinonitrile can be converted to a 2-hydrazinyl intermediate, which can then undergo cyclization to form the pyrazolo[3,4-b]pyridine core.

Caption: Synthetic route to pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine

Materials:

-

5-Bromo-2-hydroxynicotinonitrile

-

Phosphorus oxychloride (POCl₃)

-

Hydrazine hydrate

-

Ethanol

Procedure:

Step 1: Synthesis of 5-Bromo-2-chloronicotinonitrile

-

A mixture of 5-Bromo-2-hydroxynicotinonitrile (1.0 eq) and phosphorus oxychloride (3.0 eq) is heated at reflux for 2-3 hours.

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and dried to give 5-Bromo-2-chloronicotinonitrile.

Step 2: Synthesis of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine

-

A solution of 5-Bromo-2-chloronicotinonitrile (1.0 eq) and hydrazine hydrate (2.0 eq) in ethanol is refluxed for 4-6 hours.

-

The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine.

| Product | Starting Material | Reagents | Yield (%) |

| 5-Bromo-2-chloronicotinonitrile | 5-Bromo-2-hydroxynicotinonitrile | POCl₃ | ~85-95 |

| 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine | 5-Bromo-2-chloronicotinonitrile | Hydrazine Hydrate, Ethanol | ~75-85 |

Table 3: Representative yields for the synthesis of a pyrazolo[3,4-b]pyridine derivative. (Yields are estimated based on similar reported reactions).

Spectroscopic Data

While specific, published spectroscopic data for 5-Bromo-2-hydroxynicotinonitrile is scarce, the expected ¹H NMR and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11-12 | broad singlet | -OH / -NH | |

| ~8.3 | doublet | H-6 | |

| ~8.1 | doublet | H-4 |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| ~160 | C-2 (C-OH) | |

| ~150 | C-6 | |

| ~145 | C-4 | |

| ~117 | C≡N | |

| ~110 | C-3 | |

| ~105 | C-5 (C-Br) |

Table 4: Predicted ¹H and ¹³C NMR data for 5-Bromo-2-hydroxynicotinonitrile in a suitable deuterated solvent (e.g., DMSO-d₆).

Conclusion

5-Bromo-2-hydroxynicotinonitrile is a highly valuable and versatile building block in heterocyclic chemistry. Its readily available functional groups provide multiple reaction sites for the construction of complex fused pyridine systems. The synthetic routes to important scaffolds such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines outlined in this guide highlight its potential for applications in medicinal chemistry and drug discovery. The provided experimental protocols, though adapted from related procedures, offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of the reactivity of 5-Bromo-2-hydroxynicotinonitrile is likely to unveil even more of its synthetic potential in the creation of novel heterocyclic entities.

References

A Theoretical Investigation into the Reactivity of 5-Bromo-2-hydroxynicotinonitrile: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding the chemical reactivity of 5-Bromo-2-hydroxynicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited specific experimental and theoretical data on this molecule, this paper outlines a robust computational methodology based on Density Functional Theory (DFT) to predict its behavior. By leveraging established theoretical models and extrapolating from studies on analogous structures, we present a prospective analysis of its electronic properties and reactivity hotspots.

Introduction to 5-Bromo-2-hydroxynicotinonitrile

5-Bromo-2-hydroxynicotinonitrile, also known as 5-Bromo-3-cyano-2(1H)-pyridinone, belongs to the class of nicotinonitrile derivatives.[1][2] This family of compounds is of significant interest in pharmaceutical research due to a wide range of biological activities.[3] The pyridinone scaffold is a key feature in many medicinal compounds and can act as both a hydrogen bond donor and acceptor.[3] The presence of a bromine atom, a hydroxyl group, and a nitrile group on the pyridine ring suggests a complex and interesting reactivity profile, making it a candidate for further investigation in drug design and development.

Understanding the reactivity of this molecule is crucial for predicting its metabolic fate, designing synthetic routes, and elucidating its potential interactions with biological targets. Computational chemistry offers a powerful and efficient means to explore these aspects at the molecular level.[4][5]

Theoretical Background and Key Concepts

To investigate the reactivity of 5-Bromo-2-hydroxynicotinonitrile, a series of quantum chemical calculations can be employed. Density Functional Theory (DFT) is a robust method for studying the electronic structure and properties of molecules.[6][7] Key concepts that provide insight into chemical reactivity include:

-

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule can often be rationalized by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[8][9][10] The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity).[11] The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.[12]

-

Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).[13][14] This allows for the prediction of sites for electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and charge distribution within a molecule. It allows for the calculation of atomic charges and the analysis of hyperconjugative interactions, which contribute to molecular stability.[15]

Proposed Computational Methodology (Experimental Protocols)

The following section details a proposed computational workflow for a thorough theoretical investigation of 5-Bromo-2-hydroxynicotinonitrile's reactivity. This protocol is based on standard practices in computational chemistry for drug-like molecules.[16][17]

Molecular Structure Optimization and Frequency Analysis

-

Initial Structure: The 3D structure of 5-Bromo-2-hydroxynicotinonitrile will be built using a molecular modeling software (e.g., GaussView).

-

Geometry Optimization: The geometry will be optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and a 6-311++G(d,p) basis set.[6][15] This level of theory is widely used and provides a good balance between accuracy and computational cost for organic molecules. The optimization will be performed in the gas phase and in various solvents (e.g., water, DMSO) using a Polarizable Continuum Model (PCM) to account for solvent effects.

-

Frequency Calculation: A vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational spectra (IR and Raman) can be used for comparison with future experimental data.

Electronic Property and Reactivity Analysis

-

Frontier Molecular Orbitals: The HOMO and LUMO energies will be calculated from the optimized structure. The spatial distribution of these orbitals will be visualized to identify the regions involved in electron donation and acceptance.

-

Molecular Electrostatic Potential: The MEP will be mapped onto the electron density surface to visualize the electrophilic and nucleophilic sites.

-

Global and Local Reactivity Descriptors: Electronegativity, chemical hardness, and the electrophilicity index will be calculated from the HOMO and LUMO energies. Fukui functions will be calculated to determine the local reactivity of each atomic site.

-

NBO Analysis: A Natural Bond Orbital analysis will be performed to determine the natural atomic charges and to study intramolecular charge transfer and hyperconjugative interactions.

Caption: Proposed computational workflow for reactivity analysis.

Predicted Reactivity and Data Presentation

Based on the proposed computational study, the following quantitative data would be generated and analyzed to predict the reactivity of 5-Bromo-2-hydroxynicotinonitrile.

Molecular Geometry

The key bond lengths and angles of the optimized structure would be tabulated. These values provide insight into the molecule's steric and electronic environment.

Table 1: Predicted Geometrical Parameters (Gas Phase, B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Length | C2-N1 | Calculated Value |

| C2-O | Calculated Value | |

| C5-Br | Calculated Value | |

| C3-C(Nitrile) | Calculated Value | |

| C(Nitrile)≡N | Calculated Value | |

| Bond Angle | N1-C2-C3 | Calculated Value |

| C4-C5-Br | Calculated Value |

Electronic Properties and Global Reactivity

The calculated energies of the frontier molecular orbitals and the derived global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.[12]

Table 2: Calculated Electronic Properties (eV)

| Parameter | Gas Phase | Water | DMSO |

| EHOMO | Calculated Value | Calculated Value | Calculated Value |

| ELUMO | Calculated Value | Calculated Value | Calculated Value |

| Energy Gap (ΔE) | Calculated Value | Calculated Value | Calculated Value |

| Electronegativity (χ) | Calculated Value | Calculated Value | Calculated Value |

| Chemical Hardness (η) | Calculated Value | Calculated Value | Calculated Value |

| Electrophilicity Index (ω) | Calculated Value | Calculated Value | Calculated Value |

Local Reactivity Prediction

The MEP and Fukui functions would pinpoint the most likely sites for chemical reactions.

-

Nucleophilic Attack: The MEP would likely show the most negative potential (red regions) around the oxygen of the hydroxyl group, the nitrogen of the nitrile group, and potentially the nitrogen within the pyridine ring, making these sites susceptible to electrophilic attack.

-

Electrophilic Attack: The regions of positive potential (blue regions), likely near the hydrogen of the hydroxyl group and certain carbon atoms of the ring, would be the predicted sites for nucleophilic attack. The bromination of similar pyridone systems occurs on the electron-rich carbon atoms of the ring, suggesting these positions are susceptible to electrophilic substitution.[18][19][20]

References

- 1. CAS 405224-22-8 | 5-Bromo-2-hydroxynicotinonitrile - Synblock [synblock.com]

- 2. 405224-22-8 | 5-BROMO-2-HYDROXYNICOTINONITRILE | Tetrahedron [thsci.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nuchemsciences.com [nuchemsciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A DFT mechanistic study on nickel-catalyzed arylation of amino alcohols with aryl electrophiles: insights into the origins of chemoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. frontiersin.org [frontiersin.org]

- 17. A Pilot Study of All-Computational Drug Design Protocol–From Structure Prediction to Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 5-Bromo-2-hydroxynicotinonitrile. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel 2-hydroxy-5-aryl-nicotinonitriles, which are scaffolds with potential applications in drug discovery. The protocols detailed below are based on established methodologies for similar pyridine-based substrates and are intended to serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] The reaction's tolerance of a wide range of functional groups and its typically high yields make it an invaluable tool in the construction of complex molecules for pharmaceutical development.[2]

5-Bromo-2-hydroxynicotinonitrile presents a unique substrate for Suzuki coupling. The pyridine core is a privileged scaffold in medicinal chemistry, and the presence of the hydroxyl, nitrile, and bromo substituents offers multiple points for functionalization and interaction with biological targets. The 2-hydroxy-5-aryl-nicotinonitrile products of these reactions are of interest for their potential to modulate various signaling pathways, including the Aryl hydrocarbon Receptor (AhR) pathway, which is implicated in cellular metabolism and immune response.[3][4]